1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride
Description
1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone hydrochloride is a spirocyclic compound featuring a 12-membered ring system with fused oxygen (oxa) and nitrogen (diaza) heteroatoms. This compound is structurally distinct due to its combination of a spirocyclic backbone, heteroatom placement, and ketone functionalization, making it relevant for drug discovery targeting neurological or metabolic pathways .
Properties
IUPAC Name |
1-(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(14)13-7-6-12-5-2-11(13)3-8-15-9-4-11;/h12H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZKCFCGMXLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCCC12CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable precursor with reagents that facilitate the formation of the oxa-diazaspiro ring. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs: Spirocyclic Heterocycles
Spirocyclic compounds with oxygen and nitrogen heteroatoms are compared below based on ring size, substituents, and spectral properties.
Key Observations :
- Replacement of sulfur (e.g., B1’s dithio groups) with oxygen/nitrogen in the target compound reduces lipophilicity, which may enhance aqueous solubility .
Functional Analogs: Ethanone Hydrochloride Derivatives
Ethanone hydrochloride derivatives vary in their aromatic or heterocyclic substituents, affecting pharmacological profiles.
Key Observations :
- The target’s spirocyclic ethanone lacks aromaticity, distinguishing it from phenyl-based analogs. This reduces π-π stacking interactions but may improve metabolic stability .
- Hydrochloride salts in all compounds enhance solubility, critical for bioavailability in drug formulations .
Pharmacological Potential
Biological Activity
The compound 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone; hydrochloride (CAS Number: 2228832-67-3) is a member of the spirocyclic amine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃ClN₂O₂ |
| Molecular Weight | 274.79 g/mol |
| CAS Number | 2228832-67-3 |
Structure
The structure of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone features a spirocyclic framework with nitrogen and oxygen atoms contributing to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological functions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of similar spirocyclic compounds have shown promising results in inhibiting the RAS protein, a key player in oncogenic signaling pathways. Inhibitors targeting mutated forms of RAS have demonstrated efficacy in preclinical models for solid tumors, suggesting that 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone could exhibit similar properties .
In Vivo Studies
In vivo studies involving spirocyclic derivatives have shown dose-dependent antitumor effects in xenograft mouse models. Such findings indicate that compounds with similar structural motifs may effectively target cancer cells while sparing normal tissues .
Study 1: RAS Protein Inhibition
A study focused on the design of covalent inhibitors for KRAS G12C mutations revealed that spirocyclic compounds can effectively bind to the switch-II pocket of the KRAS protein. This interaction leads to significant inhibition of cellular proliferation in cancer models .
Study 2: Metabolic Stability
Another research effort assessed the metabolic stability of spirocyclic derivatives in both human and mouse liver microsomes. The results indicated that these compounds possess favorable metabolic profiles, enhancing their potential as therapeutic agents .
Comparative Analysis
To better understand the biological activity of 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone; hydrochloride, it is useful to compare it with related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
